molecular formula C33H65N5O7S B612806 Palmitoyl-Lysyl-Dioxymethiony-Lysine CAS No. 1447824-23-8

Palmitoyl-Lysyl-Dioxymethiony-Lysine

Cat. No.: B612806
CAS No.: 1447824-23-8
M. Wt: 675.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a synthetic lipopeptide. It is a matrikine-mimetic peptide that stimulates the production of essential components of the extracellular matrix, such as collagen and hyaluronic acid. This compound is widely used in cosmetic formulations for its anti-aging properties, particularly in reducing wrinkles and fine lines .

Mechanism of Action

Target of Action

Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a synthetic lipopeptide that primarily targets the extracellular matrix (ECM) . It is known to interact with Programmed cell death protein 1 (PD-1) , a crucial anticancer target . The compound’s action on PD-1 is significant in the context of cancer treatment, where alternative targeting strategies are being explored due to the relatively low response rate and acquired resistance to existing antibody drugs .

Mode of Action

This compound acts as a matrikine-mimetic peptide that stimulates the production of more than six essential components of the ECM . It interacts with its targets through a process known as palmitoylation , a reversible lipid modification that controls the distribution of proteins within different subcellular compartments . This modification allows for rapid regulation of the function of many cellular proteins .

Biochemical Pathways

The compound’s action affects several biochemical pathways. In the epidermis , it promotes the production of laminins, fibronectin, hyaluronic acid (HA), and CD44 protein, which is responsible for anchoring HA in the ECM . In the dermis , it stimulates the synthesis of collagens (I, III, and IV), fibronectin, and HA . Additionally, this lipopeptide promotes the production of aquaporins , specialized proteins that play an essential role in water retention and distribution in the skin and other tissues .

Pharmacokinetics

This compound is designed to penetrate deep into the dermis to boost the production of collagen and the synthesis of HA . This allows the compound to have a significant impact on the skin’s appearance and health.

Result of Action

The compound provides noticeable and clinically proven filling and anti-wrinkle effects, acting on multiple skin layers such as the epidermis, the dermal-epidermal junction, and the dermis . It fights against signs of dermal aging (including fine lines and deep wrinkles), improves the condition, and minimizes skin imperfections, exposing a youthful, healthy, and radiant appearance .

Action Environment

The action of this compound is influenced by environmental factors. DNA array tests showed that the compound enhances the expression of genes responsible for the skin’s lipid barrier function, improving protection against external influences and reducing transdermal moisture loss . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, temperature, and the presence of other substances on the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl-Lysyl-Dioxymethiony-Lysine is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The palmitoyl group is then attached to the lysine residue through an amide bond. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-Lysyl-Dioxymethiony-Lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Palmitoyl-Lysyl-Dioxymethiony-Lysine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl-Lysyl-Dioxymethiony-Lysine is unique due to its dual action on both the epidermis and dermis layers of the skin. It promotes the synthesis of multiple extracellular matrix components, making it highly effective in anti-aging formulations .

Properties

CAS No.

1447824-23-8

Molecular Formula

C33H65N5O7S

Molecular Weight

675.96

sequence

Pal-Lys-Met(O2)-Lys-OH

storage

Common storage 2-8℃,long time storage -20℃.

Synonyms

Palmitoyl-Lysyl-Dioxymethiony-Lysine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.